molecular formula C14H11N3O3 B2384795 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956181-88-7

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2384795
CAS No.: 956181-88-7
M. Wt: 269.26
InChI Key: LVKLZJZDLLYWEG-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a complex organic compound with the molecular formula C14H11N3O3 and a molecular weight of 269.26 g/mol . This compound features a benzodioxole ring fused to a pyrazole ring, with a formyl group and a nitrile group attached to the pyrazole ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 1,3-benzodioxole with various pyrazole derivatives under controlled conditions. One common method involves the use of formylation reactions to introduce the formyl group onto the pyrazole ring. The nitrile group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the pyrazole ring could modulate biological activity through its interactions with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to its combination of a benzodioxole ring with a pyrazole ring and the presence of both formyl and nitrile groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c15-4-1-5-17-7-11(8-18)14(16-17)10-2-3-12-13(6-10)20-9-19-12/h2-3,6-8H,1,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLZJZDLLYWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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